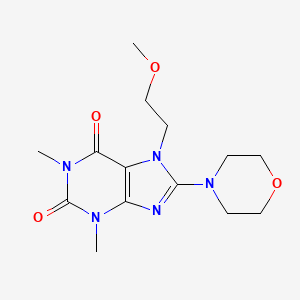

7-(2-methoxyethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Beschreibung

This compound is a xanthine derivative featuring a 1,3-dimethylpurine-2,6-dione core with a 2-methoxyethyl substituent at position 7 and a morpholino group at position 6. Its molecular formula is C₁₅H₂₃N₅O₄ (molar mass: 337.38 g/mol) . The morpholino group (a six-membered ring containing oxygen and nitrogen) and the 2-methoxyethyl chain are critical for its physicochemical properties and receptor interactions.

Eigenschaften

IUPAC Name |

7-(2-methoxyethyl)-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O4/c1-16-11-10(12(20)17(2)14(16)21)19(6-7-22-3)13(15-11)18-4-8-23-9-5-18/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBZJYCLJDRIDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that xanthine derivatives, which this compound is, are known for their diverse pharmaceutical applications such as cyclic nucleotide phosphodiesterase inhibition and antagonization of adenosine receptor.

Mode of Action

Xanthine derivatives are known to inhibit cyclic nucleotide phosphodiesterase and antagonize adenosine receptors. This suggests that 7-(2-methoxyethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione may interact with its targets by binding to the active site, thereby inhibiting the enzyme or receptor’s function.

Biochemical Pathways

Given that xanthine derivatives are known to inhibit cyclic nucleotide phosphodiesterase and antagonize adenosine receptors, it can be inferred that this compound may affect pathways involving these enzymes and receptors, leading to downstream effects such as changes in cyclic nucleotide levels and adenosine signaling.

Biologische Aktivität

7-(2-methoxyethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 378204-94-5, is a purine derivative with significant potential in medicinal chemistry. This compound is characterized by its unique structure and functional groups, which contribute to its biological activity. This article reviews the biological properties, mechanism of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of 7-(2-methoxyethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is C14H21N5O4. The compound features a morpholino group and a methoxyethyl side chain that are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H21N5O4 |

| Molecular Weight | 305.35 g/mol |

| CAS Number | 378204-94-5 |

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Antiviral Activity

Studies have shown that purine derivatives can inhibit viral replication. Specifically, compounds similar to 7-(2-methoxyethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione have demonstrated efficacy against various viruses by interfering with nucleic acid synthesis.

2. Antitumor Properties

Preliminary research suggests that this compound may possess antitumor activity. It has been observed to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes such as phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides (cAMP and cGMP), thereby enhancing various physiological responses including vasodilation and improved insulin sensitivity.

The biological effects of 7-(2-methoxyethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione are primarily attributed to its interaction with cellular targets:

- Binding Affinity : The compound demonstrates high binding affinity for specific receptors involved in signal transduction.

- Modulation of Gene Expression : It may influence gene expression related to cell cycle regulation and apoptosis.

Case Studies

Several studies have highlighted the potential applications of this compound:

Study 1: Antiviral Efficacy

A study evaluated the antiviral properties of related purine derivatives against influenza virus. Results indicated that compounds with similar structures could reduce viral load significantly in vitro.

Study 2: Cancer Cell Line Analysis

In vitro studies on human cancer cell lines revealed that treatment with 7-(2-methoxyethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione resulted in increased apoptosis rates compared to control groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Modifications at Position 8

- Morpholino vs. Piperazine/Piperidine Substitutions: The morpholino group at position 8 distinguishes this compound from analogs like 1,3-dimethyl-8-(piperidin-4-yloxy)-1H-purine-2,6-dione (), which features a piperidine-oxy group. Piperazine/piperidine substitutions are associated with enhanced binding to dopamine (D2) and serotonin (5-HT6) receptors, as seen in compounds with Ki values as low as 1 nM for D2 receptors . Morpholino groups, however, may reduce steric hindrance and improve solubility due to their oxygen-rich structure .

- Morpholino vs. Thioalkyl/Phenacyl Groups: Compounds like 8-[2-(p-substitutedphenyl)-2-oxoethylsulfanyl]-1,3-dipropylpurine-2,6-dione () prioritize sulfur-based substitutions at position 8, which enhance metabolic stability but often reduce central nervous system (CNS) penetration compared to morpholino derivatives .

Substituents at Position 7

2-Methoxyethyl vs. Hydroxyethyl :

Replacing the 2-methoxyethyl group with a hydroxyethyl chain (as in etophylline , ) increases hydrophilicity but may reduce blood-brain barrier permeability. Etophylline’s hydroxyethyl group confers bronchodilatory effects, whereas the methoxyethyl group in the target compound could enhance lipophilicity and receptor residence time .7-Methyl vs. 7-Substituted Chains :

The 3,7-dimethylpurine-dione core (e.g., compound 15 in ) exhibits lower D2 receptor affinity (Ki = 85 nM) compared to 1,3-dimethyl derivatives (Ki = 1 nM). This suggests that substituents at position 7 significantly modulate receptor selectivity .

Core Structure Variations

1,3-Dimethyl vs. 3,7-Dimethyl Cores :

The 1,3-dimethyl configuration in the target compound is associated with higher 5-HT6 and D2 receptor affinity compared to 3,7-dimethyl analogs. For example, compound 8 (1,3-dimethyl) showed Ki = 1 nM for D2 receptors, while compound 15 (3,7-dimethyl) had Ki = 85 nM .Caffeine Derivatives :

Caffeine analogs like 1,3,7-trimethyl-8-(6-methylpyridin-2-yloxy)-purine-2,6-dione () lose CNS stimulant activity when bulky groups (e.g., pyridinyloxy) are introduced at position 8, highlighting the importance of substituent size in functional outcomes .

Data Table: Key Structural and Pharmacological Comparisons

Research Findings and Structure-Activity Relationship (SAR)

- Receptor Selectivity: The 1,3-dimethyl core and morpholino group synergize to favor D2/5-HT6 receptor binding, while 3,7-dimethyl cores reduce affinity .

- Lipophilicity vs.

- Steric Effects: Bulky substituents at position 8 (e.g., pyridinyloxy) abolish CNS activity, whereas smaller groups (e.g., morpholino) retain or enhance receptor engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.